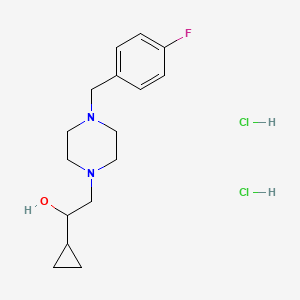
1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a cyclopropyl group, a fluorobenzyl group, and a piperazine ring, making it a complex and interesting molecule for various research fields.
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions
1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-[4-(4-Fluorobenzyl)piperazin-1-yl]ethanol
- 1-Cyclopropyl-2-(4-((4-fluorobenzyl)sulfonyl)piperazin-1-yl)ethanol
Uniqueness
1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride stands out due to its unique combination of a cyclopropyl group, a fluorobenzyl group, and a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a compound that has gained attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and biochemistry. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a fluorobenzyl group, and a piperazine ring. Its molecular formula is C18H20Cl2FN3O with a molecular weight of approximately 341.39 g/mol. The unique structure contributes to its diverse biological activities.
Target Enzymes:
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) , particularly in human breast cancer cells. PARP plays a crucial role in DNA repair mechanisms.
Mode of Action:
this compound inhibits PARP activity, leading to:
- Accumulation of DNA damage.
- Induction of apoptosis in cancer cells with defective DNA repair pathways.
Inhibition Studies
The compound has demonstrated significant inhibition of tyrosinase (TYR), an enzyme involved in melanin production. It acts as a competitive inhibitor, showing potential for use in conditions like hyperpigmentation without cytotoxic effects on normal cells.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| This compound | 18 | Inhibits PARP activity |
| 4-(4-Fluorobenzyl)piperazine derivatives | 40.43 | Least effective inhibitor |
Cellular Effects
In vitro studies have shown that the compound exerts antimelanogenic effects on B16F10 cells without inducing cytotoxicity. This suggests its potential application in dermatological treatments aimed at reducing pigmentation disorders.
Pharmacokinetics
Research indicates that the compound has favorable pharmacokinetic properties, allowing it to achieve sufficient bioavailability to exert its therapeutic effects effectively.
Case Study: Breast Cancer Treatment
A study published in Molecules evaluated the inhibitory effects of similar compounds on PARP activity. The findings indicated that specific derivatives could significantly reduce PARP activity and enhance apoptosis markers such as phosphorylated H2AX and cleaved PARP levels, suggesting potential for development as cancer therapeutics .
Comparative Analysis
A comparison with other compounds reveals that this compound stands out due to its unique structural features and resultant biological activities.
属性
IUPAC Name |
1-cyclopropyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O.2ClH/c17-15-5-1-13(2-6-15)11-18-7-9-19(10-8-18)12-16(20)14-3-4-14;;/h1-2,5-6,14,16,20H,3-4,7-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGHRYVSDRXFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













